8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride - 17783-50-5

8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride

Catalog Number: EVT-356563
CAS Number: 17783-50-5
Molecular Formula: C7H16Cl2N2
Molecular Weight: 162.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is a chemical compound with the CAS Number: 17783-50-5 . It has a molecular weight of 199.12 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14N2.2ClH/c1-9-6-2-3-7(9)5-8-4-6;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;; . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 199.12 . The storage temperature is normal .

Synthesis Analysis
  • Multi-step synthesis from diethyl meso-2,5-dibromoadipoate: [, ] This method involves reacting diethyl meso-2,5-dibromoadipoate with methylamine in tetrahydrofuran (THF) to yield diethyl cis-1-methylpyrrolidine dicarboxylate. This intermediate is then subjected to a cyclization reaction with benzylamine in xylene, followed by high-temperature treatment, to obtain 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione. Further steps are required to remove the benzyl protecting group and obtain the final dihydrochloride salt. []

  • Synthesis using pyroglutamic acid: [] This approach utilizes pyroglutamic acid as a starting material and proceeds through a series of steps, including ring-opening, reduction, and cyclization reactions, to ultimately yield 8-Methyl-3,8-diazabicyclo[3.2.1]octane.

Chemical Reactions Analysis
  • Acylation: [] This reaction involves the introduction of an acyl group onto one of the nitrogen atoms, typically using an acyl chloride or anhydride as the acylating agent.

  • Alkylation: [] This reaction introduces an alkyl group onto one of the nitrogen atoms, commonly achieved by reacting with an alkyl halide.

Applications
  • Analgesic development: Derivatives of 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride have been explored for their analgesic (pain-relieving) properties. Studies have investigated their interactions with opioid receptors, particularly the mu-opioid receptor. [, , , , , , ] For instance, the compound 3-methyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane displayed significant analgesic and antitussive activity in human trials. []

  • Anti-inflammatory research: Certain derivatives have also demonstrated potential anti-inflammatory effects. []

  • Investigating structure-activity relationships: Due to its rigid structure, 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride serves as a valuable scaffold for probing the impact of substituent modifications on biological activity. [, , , , , , ] This has led to the development of compounds with varying affinities for different opioid receptor subtypes. [, ]

  • Veterinary medicine: Danofloxacin, a fluoroquinolone antibiotic incorporating the 8-Methyl-3,8-diazabicyclo[3.2.1]octane moiety, is widely used in veterinary medicine for treating bacterial infections in various animal species. []

3-(6-Chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a)

    Compound Description: This compound is a substituted 3,8-diazabicyclo[3.2.1]octane designed as a potential analgesic analog of the naturally occurring epibatidine. [] It exhibits significant antinociceptive effects, with a notable increase in pain threshold observed at a subcutaneous dose of 1 mg/kg. [] Its mechanism of action is believed to involve the nicotinic system, specifically displaying high affinity for the α4β2 nAChR subtype (Ki = 4.1 ± 0.21 nM). [] Notably, it shows no activity at the neuromuscular junction. []

    Relevance: This compound is structurally related to 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride through the shared 3,8-diazabicyclo[3.2.1]octane core structure. [] The key difference lies in the substitution at the 3-position, where 1a incorporates a 6-chloro-3-pyridazinyl group. [] This modification contributes to its unique pharmacological profile. []

Diethyl cis-1-methylpyrrolidine dicarboxylate (2)

    Compound Description: This compound is a key intermediate in the improved synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride. []

    Relevance: While not sharing the final bicyclic structure, this pyrrolidine derivative is a crucial precursor. [] It is synthesized from the same starting material as 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride, diethyl meso-2,5-dibromoadipoate, and undergoes a cyclization reaction with benzylamine to eventually form the target compound. []

3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione (4)

    Compound Description: This compound is a novel intermediate in the synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride. [] It is formed through the cyclization of diethyl cis-1-methylpyrrolidine dicarboxylate with benzylamine. []

    Relevance: This compound represents a direct precursor to 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride in the described synthesis. [] It possesses the complete bicyclic core, with a benzyl group at the 3-position and a carbonyl group at positions 2 and 4. [] Further synthetic steps would involve the removal of the benzyl and carbonyl groups to yield the target compound. []

8-p-Nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane (2b)

    Compound Description: This compound is a selective agonist of m-opioid receptors. [] It has been studied for its structural and conformational properties in comparison to its isomer, 1b, which has the nitrogen substituents exchanged. []

    Relevance: This compound shares the 3,8-diazabicyclo[3.2.1]octane core with 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride. [] The key difference lies in the larger substituents at the 3 and 8 positions, a propionyl group and a p-nitrocinnamyl group, respectively. [] This comparison highlights how modifying substituents on the core structure can significantly influence pharmacological activity. []

3-Cinnamyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane (1a)

    Compound Description: This analgesic compound served as a template for developing bivalent ligands (2a-d) in a study exploring opioid receptor affinity and analgesic potency. []

    Relevance: This compound shares the 3,8-diazabicyclo(3.2.1)octane core structure with 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride. [] The presence of cinnamyl and propionyl substituents at the 3 and 8 positions, respectively, highlights its relevance in the context of exploring structure-activity relationships for analgesia and opioid receptor binding. []

Various Mono- and Disubstituted-3,8-diazabicyclo[3.2.1]octane Derivatives

    Compound Description: This series encompasses numerous derivatives of 3,8-diazabicyclo[3.2.1]octane, specifically designed as potential analgesic analogs of epibatidine. [] They feature substitutions at either the 3-position (compounds designated as "1") or the 8-position (compounds designated as "2") with a chlorinated heteroaryl ring. [] The specific substituents and their positions were varied to investigate the impact on analgesic activity and affinity for nicotinic acetylcholine receptors (nAChRs). []

    Relevance: These derivatives share the core 3,8-diazabicyclo[3.2.1]octane structure with 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride. [] The diverse array of substituents at the 3- and 8-positions emphasizes the versatility of this scaffold for exploring structure-activity relationships in the context of analgesia and nAChR interactions. []

Properties

CAS Number

17783-50-5

Product Name

8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride

IUPAC Name

8-methyl-3,8-diazabicyclo[3.2.1]octane;hydrochloride

Molecular Formula

C7H16Cl2N2

Molecular Weight

162.66 g/mol

InChI

InChI=1S/C7H14N2.ClH/c1-9-6-2-3-7(9)5-8-4-6;/h6-8H,2-5H2,1H3;1H

InChI Key

XNZIHVKLRKGFBS-UHFFFAOYSA-N

SMILES

CN1C2CCC1CNC2.Cl

Canonical SMILES

CN1C2CCC1CNC2.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.